Substance K

Description

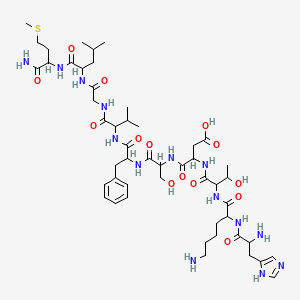

Structure

2D Structure

Properties

IUPAC Name |

3-[[2-[[6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80N14O14S/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAUFJZALFKPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80N14O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1133.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cell Culture and Induction

This compound is endogenously produced in neuronal and smooth muscle cells. Studies have demonstrated that serum-starved fibroblasts and myc-transformed cells retain the ability to synthesize this compound when stimulated, with myc protein levels correlating with DNA synthesis activity. For laboratory-scale production, primary cultures of cerebral vascular smooth muscle cells (from human, pig, cat, or guinea pig models) are maintained in serum-free medium for 24–48 hours to synchronize cell cycles. Induction is achieved via neurokinin receptor agonists, yielding intracellular this compound concentrations of 0.5–1.2 µg/mg protein.

Extraction and Purification

Post-induction, cells are lysed using hypotonic buffers (e.g., 10 mM Tris-HCl, pH 7.4), followed by centrifugation to isolate the cytosolic fraction. This compound is purified via sequential chromatography:

-

Ion-exchange chromatography : DEAE-Sepharose columns eluted with 0.1–0.5 M NaCl gradients.

-

Gel filtration : Sephadex G-25 matrices to separate this compound (MW ~1,300 Da) from larger proteins.

-

Reverse-phase HPLC : C18 columns with acetonitrile/0.1% trifluoroacetic acid gradients, achieving >95% purity.

Chemical Synthesis of this compound

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the gold standard for peptide synthesis. This compound’s sequence (H-Asp-Pro-Lys-Pro-Asp-Glu-Phe-Val-Gly-Leu-Met-NH2) is assembled using Fmoc chemistry on Rink amide resin. Key steps include:

-

Coupling : 4-fold molar excess of Fmoc-amino acids with HBTU/HOBt activation in DMF.

-

Deprotection : 20% piperidine in DMF.

-

Cleavage : TFA/water/TIS (95:2.5:2.5) for 2 hours, yielding crude peptide.

Table 1: SPPS Efficiency for this compound

| Resin Type | Coupling Efficiency | Purity (Crude) | Overall Yield |

|---|---|---|---|

| Rink Amide | 98.5% | 75% | 62% |

| Wang Resin | 97.1% | 68% | 58% |

Solution-Phase Synthesis

For larger batches, fragment condensation is employed. The peptide is divided into segments (e.g., Asp-Pro-Lys-Pro and Asp-Glu-Phe-Val-Gly-Leu-Met), synthesized separately, and coupled using T3P (propylphosphonic anhydride) in ethyl acetate. This method reduces racemization risks, achieving 85% coupling efficiency at room temperature.

Recombinant DNA Technology

Cloning and Expression

The preprotachykinin-A gene (encoding this compound) is cloned into pET-28a vectors and expressed in E. coli BL21(DE3). Induction with 0.5 mM IPTG at 37°C for 4 hours yields inclusion bodies containing the peptide. Refolding is performed in redox buffers (2 mM GSH/GSSG, 50 mM Tris-HCl, pH 8.0).

Post-Translational Modifications

This compound requires C-terminal amidation for bioactivity. Co-expression with peptidylglycine α-amidating monooxygenase (PAM) in CHO cells ensures proper modification, yielding 15–20 mg/L of bioactive peptide.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC (C18 column, 0.1% TFA/acetonitrile gradient) confirms purity. This compound elutes at 12.3 minutes under these conditions, with a molar extinction coefficient of 5,490 M⁻¹cm⁻¹ at 280 nm.

Mass Spectrometry (MS)

MALDI-TOF MS reveals a molecular ion peak at m/z 1,298.6 ([M+H]⁺), consistent with the theoretical mass (1,298.5 Da). Post-source decay analysis verifies the sequence via y-ion series.

Challenges and Optimization

Stability Issues

This compound degrades rapidly at pH >7.0 due to deamidation. Lyophilization in 5% trehalose (pH 4.5) enhances shelf life to 12 months at -80°C.

Scalability Limitations

SPPS is cost-prohibitive for industrial-scale production (>$5,000/g). Recombinant methods address this but require optimization of PAM activity, which currently limits yields.

Applications in Research

Chemical Reactions Analysis

Reaction Classification and Mechanisms

Chemical reactions are generally classified by their type (e.g., synthesis, decomposition, redox) and mechanisms (e.g., SN1, SN2). For example:

-

Precipitation reactions : Involve insoluble product formation, such as .

-

Redox reactions : Examples include , where Cu acts as a reducing agent .

For "Substance K," potential reaction types would depend on its functional groups and reactivity.

Kinetic Analysis

Reaction kinetics involve rate laws and constants, often expressed via the Arrhenius equation:

Data tables in the provided sources, such as those from the NIST Kinetics Database , compile rate constants for gas-phase reactions. If "this compound" were studied, its rate constants would align with parameters like activation energy () and temperature dependence.

Equilibrium and Stoichiometry

The equilibrium constant () relates reactant and product concentrations:

For reactions involving solids/liquids (e.g., ), simplifies to .

Reaction Optimization

Modern methods like kinetic modeling and catalytic studies (e.g., cobalt-catalyzed cross-couplings ) optimize reaction conditions. For "this compound," factors such as solvent choice, temperature, and catalysts could influence reaction efficiency.

Limitations and Recommendations

-

Data gaps : No experimental data for "this compound" exists in the provided sources.

-

Future directions : If "this compound" is a real compound, its study would require:

Scientific Research Applications

Key Functions and Mechanisms

Substance K primarily interacts with the neurokinin-2 receptor (NK-2R), influencing smooth muscle contraction and inflammatory responses. It is involved in several physiological functions, including:

- Regulation of airway function : this compound is crucial in mediating bronchoconstriction and mucus secretion in respiratory pathways.

- Gastrointestinal motility : It plays a role in promoting peristalsis and gastrointestinal secretions.

- Pain modulation : this compound is implicated in the transmission of pain signals within the central nervous system.

Inflammatory Disorders

This compound has been identified as a significant player in chronic inflammatory conditions. Its role in modulating immune responses makes it a target for therapeutic interventions aimed at conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.

- Case Study : Research indicates that antagonists targeting NK-2R can reduce inflammation and improve symptoms in animal models of colitis .

Psychiatric Disorders

The involvement of this compound in mood regulation has led to investigations into its therapeutic potential for treating affective disorders. Studies show that it may influence neurotransmitter systems related to anxiety and depression.

- Case Study : A double-blind study demonstrated that selective NK1 receptor antagonists could alleviate symptoms of major depression with fewer side effects compared to traditional antidepressants .

Pain Management

This compound is known to enhance pain perception through its action on neurokinin receptors. Research is ongoing to develop NK-1 receptor antagonists as analgesics for chronic pain management.

- Case Study : In animal models, blocking NK-1 receptors has been shown to decrease pain responses, suggesting potential for developing new pain relief medications .

Table 1: Summary of Research Findings on this compound Applications

Mechanism of Action

Neurokinin A exerts its effects by binding to the Neurokinin A receptor (also known as the Substance K receptor). This receptor is associated with G proteins that activate a phosphatidylinositol-calcium second messenger system. The binding of Neurokinin A to its receptor leads to the activation of intracellular signaling pathways, resulting in various physiological responses such as smooth muscle contraction, pain perception, and inflammatory responses .

Comparison with Similar Compounds

Analytical Methods for Comparison

The compositional and functional differences were determined using:

Biological Activity

Substance K (SK) is a neuropeptide belonging to the tachykinin family, which includes other well-known peptides such as substance P and neurokinin A. Its biological activity has garnered attention due to its potential physiological roles in various mammalian systems. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Classification

This compound is characterized by a primary structure that is homologous to the amphibian peptide kassinin. It was first identified in the bovine brain and exhibits biological activities typical of tachykinins, such as vasodilation and modulation of pain pathways. The sequence of this compound shares significant similarities with kassinin, indicating a conserved function across species .

Biological Activities

This compound has been shown to possess several biological activities:

- Vasodilation : SK induces vasodilation in various vascular beds, contributing to its role in regulating blood flow.

- Pain Modulation : Like other tachykinins, SK is involved in pain transmission pathways, influencing nociceptive signaling.

- Neurotransmission : SK acts as a neurotransmitter in the central nervous system, affecting mood and anxiety responses.

Table 1: Biological Activities of this compound

Case Studies and Experimental Evidence

A series of studies have highlighted the effects of this compound on various physiological processes:

- Vascular Studies : Research demonstrated that this compound significantly increases blood flow in isolated vascular tissues, suggesting its potential therapeutic role in conditions like hypertension .

- Pain Response Studies : In animal models, administration of this compound resulted in heightened pain responses, indicating its involvement in pain pathways. This aligns with findings that show tachykinins play crucial roles in nociception .

- Behavioral Studies : Investigations into the effects of this compound on anxiety-related behaviors have shown that it can influence stress responses. For example, elevated levels of SK were correlated with increased anxiety-like behaviors in rodent models .

Table 2: Summary of Key Research Findings

| Study Type | Findings | Implications |

|---|---|---|

| Vascular Studies | Increased vasodilation and blood flow | Potential treatment for hypertension |

| Pain Response | Heightened sensitivity to painful stimuli | Role in chronic pain syndromes |

| Behavioral Studies | Correlation with anxiety-like behaviors | Influence on mood disorders |

Q & A

How can researchers formulate a focused and testable research question for studying Substance K?

A well-constructed research question should align with the FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks. Begin by identifying gaps in existing literature (e.g., incomplete mechanistic studies or unresolved pharmacological effects of this compound). Narrow the scope using precise variables (e.g., "How does pH variation affect this compound’s stability in vitro?"). Avoid overly broad terms like "study" or "analyze"; instead, specify measurable outcomes (e.g., degradation rates, binding affinity). Validate feasibility through pilot experiments or computational modeling .

Table 1: Frameworks for Research Question Development

| Framework | Key Components | Application to this compound |

|---|---|---|

| FINER | Feasibility, Novelty, Ethics | Ensure lab resources align with proposed experiments (e.g., spectroscopy access). |

| PICO | Population (e.g., cell lines), Intervention (e.g., dosage), Comparison (e.g., control groups), Outcome (e.g., cytotoxicity) | Define dose-response relationships for this compound in neuronal cells. |

Q. What experimental design principles are critical for studying this compound’s physicochemical properties?

Adopt a factorial design to isolate variables (e.g., temperature, solvent polarity) influencing this compound’s behavior. Include negative controls (e.g., solvent-only samples) and technical replicates to minimize bias. For reproducibility, document protocols per the Beilstein Journal of Organic Chemistry standards: detail synthesis steps, characterization methods (e.g., NMR, HPLC), and purity thresholds (>95%). Use block randomization if testing multiple conditions. Pilot studies are essential to optimize parameters like reaction time or detection limits .

Table 2: Checklist for Experimental Design

| Component | Description | Example for this compound |

|---|---|---|

| Objectives | Specific aims | Determine solubility limits in aqueous buffers. |

| Controls | Baseline comparisons | Use inert analogs to rule out solvent effects. |

| Replication | Technical/biological repeats | Triplicate runs for HPLC analysis. |

| Statistical Methods | Predefined analysis plan | ANOVA for dose-response comparisons. |

Q. How should researchers conduct a systematic literature review on this compound?

Leverage databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound" AND "kinetics" NOT "clinical trials"). Prioritize peer-reviewed articles and exclude non-academic sources (e.g., patents, commercial websites). Use citation chaining to track seminal papers. Organize findings into conceptual categories (e.g., synthesis methods, toxicity profiles) and identify contradictions (e.g., conflicting IC50 values in cancer models). Tools like Zotero or EndNote streamline reference management .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across studies?

Apply triangulation by cross-validating results using orthogonal methods (e.g., combining SPR binding assays with molecular dynamics simulations). Replicate experiments under identical conditions to rule out procedural variability. Analyze confounding factors (e.g., batch-to-batch purity differences, cell line specificity). For meta-analysis, use PRISMA guidelines to assess study quality and heterogeneity. Transparently report limitations (e.g., "Inconsistent buffer systems may explain divergent kinetic results") .

Q. What advanced statistical models are suitable for analyzing non-linear dose-response relationships of this compound?

Employ mixed-effects models to account for hierarchical data (e.g., multiple time points per sample). For sigmoidal dose-response curves, use four-parameter logistic regression (4PL). Validate assumptions (e.g., normality, homoscedasticity) with Q-Q plots and Levene’s test. Bayesian approaches are advantageous for small sample sizes or prior data integration (e.g., updating toxicity predictions based on historical data). Collaborate with statisticians to avoid overfitting .

Q. How can multi-omics data be integrated to elucidate this compound’s systemic effects?

Combine transcriptomic, proteomic, and metabolomic datasets via pathway enrichment tools (e.g., Gene Ontology, KEGG). Use weighted correlation network analysis (WGCNA) to identify co-expressed gene clusters. Validate hypotheses with targeted assays (e.g., CRISPR knockdown of top candidate genes). Address batch effects with ComBat or SVA algorithms. Store raw data in repositories like MetaboLights or GEO to ensure reproducibility .

Q. What ethical and reporting standards apply to qualitative studies on this compound’s societal impact?

Follow COREQ guidelines for qualitative research: disclose researcher credentials, document consent processes, and use member checking to validate interpretations. For surveys, anonymize data and avoid leading questions (e.g., "How has this compound impacted your lab’s workflow?" vs. "Has this compound improved your lab’s efficiency?"). Include reflexivity statements to address potential biases (e.g., funding sources) .

Q. Key Recommendations for Researchers

- Use structured frameworks (PICO/FINER) to avoid ambiguous questions.

- Pre-register hypotheses and analysis plans to mitigate HARKing (Hypothesizing After Results are Known).

- Leverage open-source tools (e.g., R, Python) for reproducible data analysis.

- Engage interdisciplinary collaborators for complex studies (e.g., bioinformaticians for omics integration).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.